Cas no 590367-95-6 (1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose 化学的及び物理的性質
名前と識別子
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- 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
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- インチ: 1S/C34H28O10/c35-21-26-27(41-30(36)22-13-5-1-6-14-22)28(42-31(37)23-15-7-2-8-16-23)29(43-32(38)24-17-9-3-10-18-24)34(40-26)44-33(39)25-19-11-4-12-20-25/h1-20,26-29,34-35H,21H2/t26?,27-,28?,29?,34?/m1/s1
- InChIKey: JSXMRQAFUOMKAD-ASBYNCMCSA-N
- SMILES: [C@@H]1(OC(c2ccccc2)=O)C(CO)OC(OC(c2ccccc2)=O)C(OC(c2ccccc2)=O)C1OC(c1ccccc1)=O
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T284170-1g |
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose |
590367-95-6 | 1g |
$ 1547.00 | 2023-09-06 | ||
TRC | T284170-50mg |
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose |
590367-95-6 | 50mg |
$ 138.00 | 2023-09-06 | ||
TRC | T284170-250mg |
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose |
590367-95-6 | 250mg |
$ 552.00 | 2023-09-06 |
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
1,2,3,4-Tetra-O-benzoyl-D-glucopyranoseに関する追加情報
Introduction to 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose (CAS No: 590367-95-6)
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose, with the chemical identifier CAS No: 590367-95-6, is a well-documented compound in the field of organic chemistry and glycoscience. This derivative of D-glucose is extensively utilized in synthetic chemistry, particularly in the construction of glycosidic linkages and as an intermediate in the synthesis of more complex carbohydrate-based molecules. Its structural features, characterized by the protection of hydroxyl groups through benzoylation, make it a valuable tool in both academic research and industrial applications.
The benzoylation of glucose at all four hydroxyl positions results in a highly stable and crystalline compound. This stability is attributed to the electron-withdrawing nature of the benzoyl groups, which not only shields the reactive hydroxyl moieties but also enhances the compound's solubility in organic solvents. Such properties are particularly advantageous in multi-step synthetic routes where regioselectivity and stability are critical.
In recent years, 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose has garnered significant attention in the development of novel glycosidase inhibitors. Glycosidases are enzymes that catalyze the hydrolysis or synthesis of glycosidic bonds and play crucial roles in various biological processes. Inhibitors of these enzymes have potential therapeutic applications in areas such as cancer treatment, antiviral therapy, and metabolic disorders. The benzoylated glucose derivative serves as an effective scaffold for designing molecules that can modulate glycosidase activity.
One notable application of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is in the synthesis of neoglycoconjugates. Neoglycoconjugates are synthetic carbohydrates that mimic natural glycoproteins and glycolipids. They are widely used as probes in biochemical studies to understand carbohydrate-protein interactions. The benzoylated derivative allows for precise modification at each hydroxyl position, enabling researchers to tailor the structure of neoglycoconjugates for specific binding studies.
Advances in computational chemistry have further enhanced the utility of CAS No: 590367-95-6. Molecular modeling studies have revealed insights into its interaction with enzymes and other biomolecules. These studies not only aid in rational drug design but also provide a deeper understanding of its mechanism of action. For instance, computational simulations have shown that the benzoyl groups can form specific hydrogen bonds with residues in glycosidase active sites, thereby inhibiting enzyme activity.
The pharmaceutical industry has also explored 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose as a precursor for developing new drug candidates. Its structural versatility allows for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. Additionally, its role as a chiral building block is crucial in asymmetric synthesis, where enantiomerically pure compounds are often required for therapeutic efficacy.
In conclusion,1,2,3,4-Tetra-O-benzoyl-D-glucopyranose (CAS No: 590367-95-6) is a multifaceted compound with broad applications across synthetic chemistry and biomedicine. Its unique structural features make it an indispensable tool for researchers working on carbohydrate chemistry and enzyme inhibition. As our understanding of biological processes continues to evolve,CAS No: 590367-95-6 will undoubtedly play a pivotal role in future discoveries and innovations.
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